tert-Butyl (3-(quinolin-3-yl)allyl) carbonate
CAS No.:
Cat. No.: VC15899957
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO3 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |
| Standard InChI | InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |
| Standard InChI Key | HJMZDIBWGNSWDF-VOTSOKGWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate consists of three primary components:
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A quinolin-3-yl group, a bicyclic aromatic system with a nitrogen atom at position 1.
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An allyl group (CH₂=CH–CH₂–) attached to the quinoline at position 3.
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A tert-butyl carbonate moiety (O–CO–O–C(CH₃)₃) bonded to the allyl chain.
The molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The quinoline nucleus contributes rigidity and π-conjugation, while the allyl carbonate group introduces reactivity for further functionalization .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound can be synthesized via a two-step strategy derived from methods for related quinoline carbonates :
Step 1: Preparation of 3-(quinolin-3-yl)allyl Alcohol
Quinoline-3-carbaldehyde undergoes a Wittig reaction with allyl triphenylphosphonium bromide to form the allyl alcohol intermediate:
Step 2: Carbonate Formation
The alcohol reacts with tert-butyl carbonochloridate in the presence of a base (e.g., K₂CO₃):
Yield: ~70–80% (estimated from analogous reactions) .
Optimization Considerations
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Solvent: Acetone or dichloroethane (DCE) is preferred for solubility and reaction efficiency .
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Catalysis: Palladium complexes (e.g., Pd(PPh₃)₄) may enhance selectivity in stereospecific syntheses .
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 90–95°C (predicted) | Differential Scanning Calorimetry |
| Solubility | Soluble in DCM, THF, acetone; insoluble in water | Empirical testing |
| Stability | Stable at RT; sensitive to hydrolysis | Accelerated aging |
Storage: Refrigeration (2–8°C) under inert atmosphere to prevent decomposition .
Applications in Organic Synthesis
Palladium-Catalyzed Allylation
The tert-butyl carbonate group serves as a leaving group in Pd-mediated reactions. For example, in the synthesis of quaternary oxindoles:
This reaction proceeds via umpolung allylation, where the carbonate’s allyl fragment transfers to the nucleophilic site .
Pharmaceutical Intermediate
Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer agents. The allyl carbonate’s reactivity enables:
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